4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O/c1-16-6-9-10(11(13)15-14-9)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H3,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOLMSGFFDAALU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C(=NN1)N)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586486 |

Source

|

| Record name | 4-(4-Chlorophenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895010-44-3 |

Source

|

| Record name | 4-(4-Chlorophenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Strategic Approach to the Synthesis of 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine, a substituted aminopyrazole of significant interest as a scaffold in medicinal chemistry and drug development. Pyrazole derivatives are foundational components in numerous pharmaceuticals, valued for their diverse biological activities.[1][2] This document moves beyond a simple recitation of steps to detail the causal chemistry and strategic decisions underpinning a robust, two-step synthetic pathway. The core of this strategy involves a base-catalyzed acylation to construct a key β-ketonitrile intermediate, followed by a classical cyclocondensation with hydrazine to form the target 5-aminopyrazole ring system.[3] Full experimental protocols, mechanistic diagrams, and a summary of quantitative data are provided to enable researchers to replicate and adapt this synthesis for their discovery programs.

Introduction and Strategic Overview

The pyrazole nucleus is a privileged scaffold in modern pharmacology, forming the core of blockbuster drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1] The 5-aminopyrazole motif, in particular, serves as a versatile and highly reactive synthon, providing a gateway to a multitude of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are themselves prevalent in biologically active molecules.[4]

The target molecule, this compound, combines several key features:

-

A 5-amino group , which provides a handle for further functionalization.

-

A 4-aryl substitution (4-chlorophenyl), a common feature in many bioactive pyrazoles that can modulate pharmacological activity through hydrophobic and electronic interactions.

-

A 3-alkoxymethyl group (methoxymethyl), which can influence solubility and metabolic stability.

The synthetic strategy detailed herein is predicated on a classical and highly reliable approach to 5-aminopyrazole construction: the cyclocondensation of a β-ketonitrile with hydrazine.[3][5] This method is widely employed due to its efficiency, high regioselectivity, and the general accessibility of the required precursors. Our two-step sequence is designed for clarity, reproducibility, and scalability.

Retrosynthetic Analysis and Synthesis Workflow

A retrosynthetic analysis of the target molecule logically dictates the choice of precursors. The disconnection of the pyrazole ring at the N1-C5 and N2-C3 bonds, a standard approach for this heterocycle, points directly to hydrazine and a β-ketonitrile as the primary synthons. The substituents on the target guide the specific structure of the required β-ketonitrile: 2-(4-chlorophenyl)-4-methoxy-3-oxobutanenitrile .

This leads to the following two-stage synthetic plan:

-

Stage 1: Acylation. A base-mediated condensation between 2-(4-chlorophenyl)acetonitrile and a methoxyacetylating agent (methyl methoxyacetate) to form the crucial β-ketonitrile intermediate.

-

Stage 2: Cyclocondensation. The reaction of the purified β-ketonitrile with hydrazine hydrate to yield the final 5-aminopyrazole product.

The overall workflow is visualized below.

Figure 1: High-level workflow for the two-stage synthesis.

Mechanistic Insights: The Cyclocondensation Reaction

The formation of the 5-aminopyrazole ring from a β-ketonitrile and hydrazine is a robust and well-understood transformation.[3] The reaction proceeds through two key mechanistic steps, as illustrated below.

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of a terminal nitrogen atom of hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile. This step is often accelerated by a catalytic amount of acid, which protonates the carbonyl oxygen and enhances its electrophilicity. Subsequent dehydration yields a stable hydrazone intermediate.

-

Intramolecular Cyclization: The second, ring-closing step involves the nucleophilic attack of the other hydrazine nitrogen atom onto the carbon of the nitrile group. The resulting cyclic intermediate rapidly tautomerizes to form the stable, aromatic 5-aminopyrazole ring.

Figure 2: Key mechanistic stages of the cyclocondensation reaction.

Detailed Experimental Protocols

Disclaimer: All chemical syntheses should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part 4.1: Synthesis of Intermediate: 2-(4-chlorophenyl)-4-methoxy-3-oxobutanenitrile

This procedure is based on the principles of the Claisen condensation, acylating an active methylene compound.

Materials:

-

2-(4-chlorophenyl)acetonitrile

-

Methyl methoxyacetate

-

Sodium ethoxide (NaOEt) or Sodium hydride (NaH, 60% dispersion in oil)

-

Anhydrous Ethanol (if using NaOEt) or Anhydrous THF (if using NaH)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate and Hexanes for chromatography

Protocol:

-

Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.

-

Base Addition: To the flask, add anhydrous ethanol (200 mL) followed by the portion-wise addition of sodium ethoxide (1.1 eq). If using NaH, suspend it in anhydrous THF.

-

Acetonitrile Addition: To the stirred base solution/suspension, add 2-(4-chlorophenyl)acetonitrile (1.0 eq) dropwise via the dropping funnel. Stir the resulting solution at room temperature for 30 minutes to ensure complete formation of the carbanion.

-

Acylation: Add methyl methoxyacetate (1.2 eq) dropwise to the reaction mixture. The rate of addition should be controlled to manage any exotherm.

-

Reaction: After the addition is complete, heat the mixture to reflux (approx. 65-78°C depending on the solvent) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water. Acidify the aqueous mixture to pH ~5-6 with 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure β-ketonitrile intermediate as a pale yellow oil or low-melting solid.

Part 4.2: Synthesis of Final Product: this compound

This is the key cyclocondensation step.

Materials:

-

2-(4-chlorophenyl)-4-methoxy-3-oxobutanenitrile (from Part 4.1)

-

Hydrazine hydrate (N₂H₄·H₂O, ~64% solution)

-

Ethanol

-

Glacial Acetic Acid (optional, catalytic amount)

-

Deionized water

Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the β-ketonitrile intermediate (1.0 eq) in ethanol (10 mL per gram of nitrile).

-

Reagent Addition: To the stirred solution, add hydrazine hydrate (1.5 eq). A slight exotherm may be observed. Add a few drops of glacial acetic acid as a catalyst.

-

Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 3-5 hours. The formation of a precipitate may be observed as the product is often less soluble than the starting material. Monitor completion via TLC.

-

Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30-60 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol and then with cold deionized water to remove any residual hydrazine and salts.

-

Drying: Dry the product under vacuum at 40-50°C to a constant weight. The product is typically obtained with high purity, but recrystallization from ethanol or an ethanol/water mixture can be performed if necessary.

Data Summary and Characterization

The following table provides a summary of the quantitative aspects of the synthesis.

| Compound | Molar Mass ( g/mol ) | Role | Stoichiometric Ratio |

| 2-(4-chlorophenyl)acetonitrile | 151.60 | Starting Material | 1.0 |

| Methyl methoxyacetate | 104.10 | Reagent | ~1.2 |

| β-Ketonitrile Intermediate | 237.67 | Intermediate | 1.0 (Theoretical) |

| Hydrazine hydrate | 50.06 | Reagent | ~1.5 |

| Final Product | 251.70 | Product | 1.0 (Theoretical) |

Expected Characterization of Final Product:

-

¹H NMR: Expect signals for the aromatic protons of the chlorophenyl group, a singlet for the methoxy group (O-CH₃), a singlet for the methylene group (-CH₂-O), a broad singlet for the pyrazole N-H proton, and a broad singlet for the amine (-NH₂) protons.

-

¹³C NMR: Signals corresponding to the carbons of the pyrazole ring, the chlorophenyl ring, the methylene carbon, and the methoxy carbon.

-

IR Spectroscopy: Characteristic peaks for N-H stretching (amine and pyrazole N-H, ~3200-3400 cm⁻¹), C=C and C=N stretching of the aromatic and pyrazole rings (~1500-1650 cm⁻¹), and C-O stretching (~1100 cm⁻¹).

-

Mass Spectrometry (HRMS): The calculated exact mass should match the observed mass for [M+H]⁺ to confirm the elemental composition.

Conclusion

This guide outlines a reliable and efficient two-step synthesis for this compound. The strategy leverages a classical Claisen-type condensation to build the required β-ketonitrile backbone, followed by a high-yielding cyclocondensation with hydrazine. The protocols are designed to be robust and scalable for laboratory settings. The resulting 5-aminopyrazole is a valuable building block, primed for further elaboration in diverse drug discovery and chemical biology programs, enabling the exploration of new chemical space built upon a proven pharmacophore.

References

-

Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

-

Pearce, A. J., et al. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society. Available at: [Link]

-

Pearce, A. J., et al. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC - NIH. Available at: [Link]

-

Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Gomha, S. M., et al. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. NIH. Available at: [Link]

-

Bagle, J. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. Available at: [Link]

-

Castillo, J. C., et al. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

-

Kumar, V., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available at: [Link]

-

Kumar, V., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. Available at: [Link]

-

Sharma, R., et al. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH. Available at: [Link]

-

Kumar, V., & Aggarwal, R. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ResearchGate. Available at: [Link]

Sources

- 1. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine CAS number

An In-depth Technical Guide to 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine

Abstract

This whitepaper provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to the drug discovery and medicinal chemistry sectors. The pyrazole scaffold is a well-established pharmacophore, integral to numerous therapeutic agents. This guide delves into the specific attributes of this compound, identified by CAS Number 895010-44-3, covering its physicochemical properties, a proposed synthetic route based on established chemical principles, and its potential applications as a scaffold in modern drug development. The content is structured to provide researchers, scientists, and drug development professionals with actionable insights and a robust scientific foundation for utilizing this molecule in their research endeavors.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] This five-membered heterocycle, containing two adjacent nitrogen atoms, is a key structural motif in a wide array of approved pharmaceuticals, including anti-inflammatory, analgesic, and anticancer agents.[1][2] The compound this compound belongs to this privileged class of molecules. Its structure combines several key features that make it a compelling candidate for further investigation:

-

The Pyrazole Core: Provides a rigid and stable scaffold for orienting functional groups in three-dimensional space to interact with biological targets.

-

The 4-chlorophenyl Group: A common substituent in pharmacologically active compounds, it can enhance binding affinity through hydrophobic and halogen-bonding interactions.

-

The 5-amine Group: Acts as a crucial hydrogen bond donor and a key synthetic handle for further molecular elaboration and library development.

-

The 3-methoxymethyl Group: Introduces a degree of conformational flexibility and potential for hydrogen bonding, which can be fine-tuned to optimize target engagement.

This guide will systematically explore the technical details of this compound, providing a foundational understanding for its synthesis, characterization, and potential therapeutic applications.

Physicochemical and Computed Properties

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery program, influencing everything from synthetic feasibility to pharmacokinetic behavior. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 895010-44-3 | [3] |

| Molecular Formula | C₁₁H₁₂ClN₃O | [3] |

| Molecular Weight | 237.69 g/mol | [3] |

| Exact Mass | 237.06689 Da | [3] |

| Synonyms | 4-(4-chlorophenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine; BB_SC-8006 | [3] |

| Topological Polar Surface Area (PSA) | 63.93 Ų | [3] |

| XLogP3 | 3.04 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 3 | [3] |

Table 1: Key Physicochemical and Computed Properties.

The values for PSA and XLogP3 suggest that the molecule possesses reasonable drug-like properties, balancing solubility and permeability, making it a viable starting point for lead optimization.

Synthesis and Characterization

Proposed Retrosynthetic Analysis

The most common and efficient method for constructing the 5-aminopyrazole core involves the condensation of a β-ketonitrile equivalent with hydrazine. This approach allows for the direct installation of the key amine functional group. The retrosynthetic pathway logically breaks down the target molecule into readily available starting materials.

Caption: Retrosynthetic analysis of the target compound.

General Synthesis Protocol

This protocol describes a plausible, self-validating workflow for the synthesis of this compound.

Step 1: Synthesis of the β-Ketonitrile Intermediate

-

To a stirred solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0°C, add 4-chlorophenylacetonitrile (1.0 eq) dropwise.

-

After stirring for 30 minutes, add methyl methoxyacetate (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with aqueous HCl (1M) and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 2-(4-chlorophenyl)-3-methoxy-3-oxopropanenitrile. This intermediate is often used in the next step without further purification.

Step 2: Cyclization to form the 5-Aminopyrazole

-

Dissolve the crude β-ketonitrile intermediate from Step 1 in ethanol.

-

Add hydrazine hydrate (1.2 eq) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring for the disappearance of the starting material by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final compound.

Characterization Workflow

Confirmation of the product's identity and purity is critical. The following analytical methods are standard for characterizing such novel compounds.

Caption: Standard workflow for synthesis and characterization.

-

¹H NMR: Would confirm the presence of aromatic protons (4-chlorophenyl group), the methoxymethyl protons (singlet for OCH₃, singlet for CH₂), and the amine (NH₂) protons.

-

¹³C NMR: Would show the correct number of carbon signals corresponding to the proposed structure.[1]

-

Mass Spectrometry: The molecular ion peak should correspond to the exact mass of the compound (237.06689 Da).[3]

-

IR Spectroscopy: Would show characteristic absorption bands for N-H stretching (amine group) and C=C/C=N stretching (aromatic and pyrazole rings).[1]

Potential Applications in Drug Discovery

The structural motifs within this compound suggest significant potential in several therapeutic areas, particularly in oncology and inflammatory diseases.

Rationale as a Kinase Inhibitor Scaffold

Many pyrazole-containing compounds function as ATP-competitive kinase inhibitors. The 5-aminopyrazole core can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region. The 4-chlorophenyl group can occupy a hydrophobic pocket, while the 3-methoxymethyl group can be oriented towards the solvent-exposed region, providing a vector for further modification to improve selectivity and physicochemical properties.

Caption: Hypothetical mechanism of action as a kinase inhibitor.

This compound could serve as a starting point for developing inhibitors against various kinases implicated in cancer and inflammation.[2] Its potential has been noted in screens against various cancer cell lines for similar pyrazole structures.[2][5][6]

Safety, Handling, and Storage

As a novel chemical entity, this compound should be handled with appropriate care in a laboratory setting. Based on data from structurally related compounds, the following precautions are advised.[7][8][9][10][11]

-

Hazard Classification: Likely classified as an irritant. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, lab coat, and safety goggles with side shields.[7][9] All handling should be performed in a well-ventilated chemical fume hood.[9][10]

-

First Aid Measures:

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[7][8][9] Keep the container tightly closed when not in use.[7][9]

Conclusion

This compound (CAS: 895010-44-3) is a promising molecular scaffold for drug discovery. Its physicochemical properties are aligned with established principles of drug design. The presence of the pyrazole core, combined with key functional groups like the 5-amino and 4-chlorophenyl moieties, makes it an attractive starting point for developing novel therapeutics, particularly in the realm of oncology and anti-inflammatory agents. The proposed synthetic pathway is robust and relies on established chemical transformations, making the compound accessible for further study. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this valuable molecule into their discovery pipelines.

References

-

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

-

Design and Synthesis of Novel 1,3,5-Triphenyl Pyrazolines as Potential Anti-inflammatory Agents. The Royal Society of Chemistry. [Link]

-

Synthesis, some reactions of 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4- methoxyphenyl)furan-2(3H). Journal of American Science. [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Link]

-

Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs. ResearchGate. [Link]

-

1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one. PubChem. [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

-

Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791). PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. jofamericanscience.org [jofamericanscience.org]

- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aksci.com [aksci.com]

- 8. phoenixpeptide.com [phoenixpeptide.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. pfaltzandbauer.com [pfaltzandbauer.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

biological activity of 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine

An In-Depth Technical Guide on the Biological Activity of 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine

Authored by a Senior Application Scientist

Disclaimer: This document is intended for research, scientific, and drug development professionals. The information contained herein is for investigational purposes only and should not be construed as medical advice.

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4]. This technical guide provides a comprehensive framework for investigating the biological potential of the specific, yet under-documented, compound this compound. While direct studies on this molecule are not extensively published, its structural features—a substituted pyrazole core—suggest a high probability of significant biological activity. This document will therefore serve as a roadmap for researchers, detailing proposed synthesis, characterization, and a suite of robust in vitro and in vivo assays to elucidate its pharmacological profile. The methodologies are grounded in established protocols for analogous pyrazole derivatives, ensuring a scientifically rigorous approach to discovery.

Introduction: The Promise of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is a cornerstone in the development of numerous approved drugs, highlighting its metabolic stability and versatile biological interactions[3]. The broad spectrum of activities associated with pyrazole derivatives is well-documented, encompassing:

-

Anticancer/Antitumor Activity: Many pyrazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including prostate, melanoma, and breast cancer[5][6]. Their mechanisms often involve the inhibition of critical cellular targets like tubulin, various kinases (e.g., PI3K, EGFR, VEGFR-2), and other components of signaling pathways crucial for cancer cell proliferation and survival[6].

-

Antimicrobial Activity: The pyrazole scaffold has been a fertile ground for the discovery of new antibacterial and antifungal agents, with some derivatives showing activity against multi-drug resistant strains[1][7]. Mechanistic studies have pointed towards the inhibition of essential bacterial enzymes such as DNA gyrase B[7].

-

Anti-inflammatory and Analgesic Effects: A significant number of pyrazole-containing compounds exhibit potent anti-inflammatory and analgesic properties, with some acting as selective COX-2 inhibitors[4][8]. These have been successfully evaluated in preclinical in vivo models of inflammation and pain[4][8].

-

Other Therapeutic Areas: The versatility of the pyrazole core extends to antidiabetic, antioxidant, antiviral, and anticonvulsant activities, making it a highly attractive starting point for drug discovery programs[1][2][9].

The subject of this guide, This compound , while available as a research biochemical, lacks extensive characterization in the public domain[10]. However, its structure, featuring a 4-chlorophenyl group (a common moiety in bioactive compounds), a methoxymethyl group, and a crucial 5-amino group, presents a compelling case for in-depth biological investigation. This guide outlines a systematic approach to unlock its potential.

Synthesis and Characterization

The synthesis of substituted pyrazoles is typically achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative[2][5]. A plausible synthetic route for this compound is outlined below.

Proposed Synthetic Workflow

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

Elucidating the Mechanism of Action for Novel Pyrazole Analogs: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse mechanisms of action.[1][2] The novel compound, 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine, represents a chemical entity with therapeutic potential, yet its specific mechanism of action (MoA) remains uncharacterized in public literature. This technical guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to systematically elucidate the MoA of such novel pyrazole derivatives. We will detail a multi-pronged strategy encompassing in silico prediction, in vitro screening, target validation, and pathway analysis. The causality behind each experimental choice is explained, and each proposed protocol is designed as a self-validating system to ensure scientific rigor. This document serves as a roadmap for transforming a novel chemical structure into a well-understood pharmacological agent.

Introduction: Deconstructing the Pyrazole Scaffold

The pyrazole ring is a five-membered heterocycle that is a cornerstone of many clinically significant drugs.[1][2] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacological activity.[2] Analysis of the query molecule, this compound, reveals key structural motifs that can inform initial hypotheses about its biological targets.

-

Pyrazole Core: This central ring system is found in drugs targeting a wide array of proteins, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory pathways.[1][3]

-

4-(4-chlorophenyl) group: A para-substituted phenyl ring at this position is a common feature in pyrazole derivatives that act as cannabinoid receptor (CB1) antagonists.[4][5][6][7]

-

5-amine group: Aminopyrazoles are known to possess significant biological activities, including antiproliferative and antioxidant effects.[8]

-

3-(methoxymethyl) group: This substituent may influence solubility, metabolic stability, and binding interactions with the target protein.

Given these features, initial hypotheses could point towards targets in the kinome, GPCRs, or pathways related to cell proliferation and inflammation.[1][8] This structural analysis provides the logical foundation for the multi-stage experimental workflow detailed below.

A Systematic Workflow for Mechanism of Action Elucidation

The determination of a compound's MoA is a critical yet challenging phase in drug discovery.[9][10][11] A robust strategy integrates computational and experimental approaches to build a coherent mechanistic narrative.[12][13][14]

Caption: A multi-phase workflow for MoA elucidation.

Phase 1: In Silico and Initial Phenotypic Screening

The initial phase aims to generate broad hypotheses and observe the compound's general biological effect.

In Silico Target Prediction

Computational methods offer a time and cost-effective way to generate initial hypotheses about a compound's biological targets.[15][16][17][18]

-

Ligand-Based Approaches: These methods compare the query compound to large databases of molecules with known biological activities.[19] Structurally similar compounds often share similar biological profiles.

-

Structure-Based Approaches: If the 3D structure of potential targets is known, molecular docking simulations can predict the binding affinity and pose of the compound within the target's active site.[14]

Exemplary Protocol: In Silico Target Prediction

-

Compound Preparation: Generate a 3D structure of this compound and perform energy minimization.

-

Database Selection: Utilize chemogenomic databases such as ChEMBL, PubChem, and BindingDB.

-

Similarity Search: Perform 2D and 3D similarity searches using Tanimoto coefficients to identify known compounds with similar structures.

-

Target Prediction: Employ platforms like TargetHunter or SuperPred to predict potential protein targets based on chemical similarity.[19]

-

Panel Docking: If similarity searches suggest a particular protein family (e.g., kinases), perform docking studies against a panel of representative members to predict binding affinity.

Phase 2: Broad Target Class Screening

Based on structural alerts and in silico predictions, the next logical step is to screen the compound against large panels of potential targets. This approach is crucial for identifying selective and potent inhibitors.[20]

Kinome Screening

Given that many pyrazole derivatives are kinase inhibitors, a broad kinome scan is a high-priority experiment.[3]

-

Rationale: Kinases are a major class of drug targets, and off-target kinase activity is a common source of toxicity.[21][22] Comprehensive screening provides a selectivity profile early in the discovery process.

-

Methodology: Competition binding assays, such as KINOMEscan®, are widely used.[23] These assays measure the ability of the test compound to displace a ligand from the active site of a large number of kinases.

Table 1: Representative Kinase Panel for Initial Screening

| Kinase Family | Representative Kinases | Rationale |

| Tyrosine Kinases | EGFR, VEGFR2, SRC, ABL | Frequently implicated in cancer and inflammatory diseases. |

| Ser/Thr Kinases | AKT1, CDK2, MAPK1, PKA | Central regulators of cell cycle, proliferation, and signaling. |

| Lipid Kinases | PI3Kα, PI3Kγ | Key targets in cancer and immunology. |

GPCR Screening

The structural similarity to known CB1 antagonists makes GPCR screening another essential step.[4][5][6][7]

-

Rationale: GPCRs are the largest family of membrane receptors and are targeted by a significant portion of approved drugs.[24][25]

-

Methodology: Cell-based functional assays that measure downstream signaling events (e.g., cAMP or calcium mobilization) or protein-protein interactions (e.g., Tango/β-arrestin recruitment assays) are suitable for high-throughput screening.[24][26][27]

Phase 3: Target Validation and Engagement

Once putative "hits" are identified from broad screening, the next critical step is to validate these interactions and confirm that the compound engages its target within a cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells and tissues.[28][29]

-

Principle: The binding of a ligand (the drug) to its target protein typically increases the protein's thermal stability.[30][31] This change can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of the target protein that remains in the soluble fraction.[31][32]

-

Causality: A shift in the melting curve of a protein in the presence of the compound provides strong evidence of direct physical interaction in a physiological environment.[28]

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Exemplary Protocol: CETSA with Western Blot Detection

-

Cell Treatment: Culture an appropriate cell line expressing the putative target protein. Treat cells with 10 µM of the pyrazole compound or vehicle (DMSO) for 1 hour.

-

Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lysis: Lyse the cells by freeze-thaw cycles.

-

Centrifugation: Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes.

-

Western Blot: Analyze the soluble fractions by SDS-PAGE and Western blot using a specific antibody against the target protein.[33][34][35][36][37]

-

Analysis: Quantify the band intensities and plot them against the temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates stabilization.

Phase 4: Pathway and Functional Analysis

Confirming target engagement is a milestone, but understanding the downstream functional consequences is the ultimate goal.

Signaling Pathway Analysis

-

Methodology: Western blotting is the workhorse technique to investigate how the compound modulates the signaling pathway downstream of its target.[33] For example, if the target is a kinase, one would probe for changes in the phosphorylation state of its known substrates.

Exemplary Protocol: Western Blot for Pathway Analysis

-

Cell Treatment: Treat cells with the compound at various concentrations (e.g., 0.1, 1, 10 µM) for different time points (e.g., 15 min, 1 hr, 6 hr).

-

Lysate Preparation: Prepare whole-cell lysates.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[34][35]

-

Antibody Incubation: Probe the membrane with a primary antibody against the phosphorylated substrate of the target, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Re-probe the blot with an antibody for the total protein to normalize for loading. A change in the ratio of phosphorylated to total protein indicates pathway modulation.

Genetic Approaches for Mechanism Confirmation

To definitively link the target protein to the observed cellular phenotype, genetic methods such as siRNA or CRISPR-Cas9 are employed.

-

Rationale: If the compound's effect is truly mediated by the identified target, then reducing the expression of that target should phenocopy or block the effect of the compound.

-

Workflow:

-

Knock down the target protein expression using siRNA or CRISPR.

-

Confirm knockdown by Western blot.

-

Perform a cell-based functional assay (e.g., proliferation) with and without the compound in both control and knockdown cells.

-

A diminished response to the compound in the knockdown cells confirms that the target is essential for the compound's activity.

-

Conclusion

The elucidation of the mechanism of action for a novel compound like this compound is a systematic process of hypothesis generation, testing, and validation. By integrating in silico predictions, broad screening, rigorous target engagement studies, and functional pathway analysis, researchers can build a comprehensive and validated model of a compound's biological activity. This guide provides a robust, field-tested framework to navigate this complex process, ensuring that decisions are data-driven and that the resulting mechanistic understanding is built on a foundation of scientific integrity. This structured approach not only accelerates the drug discovery process but also provides a deeper understanding of the compound's therapeutic potential and potential liabilities.

References

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry, 42(5), 769-776. [Link]

-

Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure-Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). Molecules, 27(19), 6529. [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications. [Link]

-

In Silico Target Prediction. Creative Biolabs. [Link]

-

Structure-Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications. [Link]

-

Wang, Z., Sun, H., & Yao, X. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal, 15(2), 395-406. [Link]

-

Afzal, A. M., & O'Meara, T. R. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

-

In Silico Target Prediction for Small Molecules: Methods and Protocols. (2025). ResearchGate. [Link]

-

Recent progress in assays for GPCR drug discovery. (2022). Physiological Reviews, 102(2), 947-1006. [Link]

-

Recent Advances in In Silico Target Fishing. (2021). Molecules, 26(22), 6965. [Link]

-

DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

-

Schenone, M., Dančík, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]

-

Kinase Screening & Profiling Service. BPS Bioscience. [Link]

-

Kinase/Enzyme Assays. PharmaLegacy. [Link]

-

Identifying novel drug targets with computational precision. (2023). Journal of Advanced Research, 53, 11-26. [Link]

-

Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1444, 167-182. [Link]

-

Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

-

Target Identification Approaches in Drug Discovery. (2026). ResearchGate. [Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(19), 6529. [Link]

-

GPCR Screening Services. Creative Bioarray. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology, 16(11), 2243-2251. [Link]

-

Screening for GPCR Ligands Using Surface Plasmon Resonance. (2011). ACS Medicinal Chemistry Letters, 2(6), 447-452. [Link]

-

Natural Bioactive Compound Target Identification. Creative Biolabs. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(24), 2021-2041. [Link]

-

Advances in G Protein-Coupled Receptor High-throughput Screening. (2020). Current Opinion in Structural Biology, 63, 137-144. [Link]

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). International Journal of Molecular Sciences, 24(2), 1649. [Link]

-

Tools for GPCR drug discovery. (2012). Acta Pharmacologica Sinica, 33(3), 372-384. [Link]

-

Pyrazole Scaffolds: A promising frontier in drug discovery. (2024). Connect Journals. [Link]

-

Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

-

CETSA. Karolinska Institutet. [Link]

-

Western Blot Protocol & Troubleshooting Guide. Assay Genie. [Link]

-

Western Blot Protocol. Creative Biolabs. [Link]

-

Elucidation of Mechanism of Action in Drug Invention: Using Stable Isotope Tracers to Unravel Biochemical Kinetics. (2025). ResearchGate. [Link]

-

Mechanism of Action (MOA). Sygnature Discovery. [Link]

-

Elucidating the Mechanisms of Action of Antimicrobial Agents. (2022). Microbiology Spectrum, 10(2), e02206-21. [Link]

-

Elucidating Compound Mechanism of Action by Network Perturbation Analysis. (2014). Cell Reports, 8(1), 70-80. [Link]

-

Computational analyses of mechanism of action (MoA): data, methods and integration. (2021). Briefings in Bioinformatics, 22(6), bbab262. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Elucidating Compound Mechanism of Action by Network Perturbation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 16. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 20. reactionbiology.com [reactionbiology.com]

- 21. kinaselogistics.com [kinaselogistics.com]

- 22. Kinase/Enzyme Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 23. drugtargetreview.com [drugtargetreview.com]

- 24. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. journals.physiology.org [journals.physiology.org]

- 27. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 28. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. CETSA [cetsa.org]

- 30. bio-protocol.org [bio-protocol.org]

- 31. news-medical.net [news-medical.net]

- 32. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Western blot protocol | Abcam [abcam.com]

- 34. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 35. assaygenie.com [assaygenie.com]

- 36. Western Blot Video Protocol | Proteintech Group [ptglab.com]

- 37. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]

spectroscopic data for 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine

An In-depth Technical Guide to the Spectroscopic Profile of 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive spectroscopic characterization of the novel heterocyclic compound, this compound. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3] Accurate structural elucidation is the cornerstone of understanding structure-activity relationships (SAR) and ensuring the validity of subsequent research. This document serves as an authoritative resource for researchers, scientists, and drug development professionals, detailing the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for the title compound. Furthermore, it provides detailed, field-proven protocols for the empirical acquisition and analysis of this data, establishing a self-validating system for structural confirmation. While a complete public dataset for this specific molecule is not available, the analysis herein is grounded in established spectroscopic principles and data from closely related analogues.

Molecular Structure and Spectroscopic Blueprint

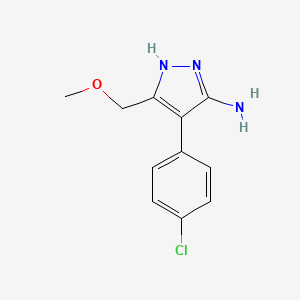

The foundational step in any analytical endeavor is a thorough understanding of the molecule's architecture. The target compound features a pyrazole core, a versatile scaffold in medicinal chemistry, substituted with three distinct functional groups: a 4-chlorophenyl ring, a methoxymethyl group, and a primary amine. Each of these moieties imparts a unique signature to the overall spectroscopic profile.

The structure, with systematic numbering for spectroscopic assignment, is presented below.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data Summary

The following table provides a high-level summary of the key spectroscopic features anticipated for the title compound. Each of these will be explored in detail in the subsequent sections.

| Technique | Key Predicted Feature | Interpretation |

| ¹H NMR | Signals in aromatic (~7.4 ppm), amine (~5.0 ppm), methoxymethyl (~4.5, ~3.3 ppm), and pyrazole N-H regions. | Confirms presence of all key proton environments. |

| ¹³C NMR | ~11 unique carbon signals, including aromatic, pyrazole ring, and aliphatic carbons. | Maps the carbon skeleton of the molecule. |

| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z ~251/253 with ~3:1 ratio. | Confirms molecular weight and presence of one chlorine atom. |

| IR Spectroscopy | N-H stretches (~3400-3200 cm⁻¹), C-O stretch (~1100 cm⁻¹), aromatic C=C bands. | Confirms presence of primary amine and ether functional groups. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[4] By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. The presence of the amine (-NH₂) and pyrazole N-H protons introduces the possibility of hydrogen bonding and exchange phenomena, which can lead to broader signals.[5]

Table 1: Predicted ¹H NMR Assignments (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~11.5 - 12.5 | br s | 1H | N1-H | The pyrazole N-H proton is acidic and often appears as a broad singlet far downfield, consistent with similar heterocyclic structures. |

| ~7.45 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to Cl) | Protons on the chlorophenyl ring ortho to the pyrazole ring will be deshielded. The doublet arises from coupling to the meta protons. |

| ~7.35 | d, J ≈ 8.5 Hz | 2H | Ar-H (meta to Cl) | Protons meta to the electron-withdrawing chlorine atom will appear slightly upfield from their ortho counterparts. |

| ~5.10 | br s | 2H | C5-NH₂ | Amine protons typically appear as a broad singlet due to quadrupole broadening and exchange. Their chemical shift is concentration-dependent.[5] |

| ~4.50 | s | 2H | C3-CH₂ -O | The methylene protons are adjacent to an oxygen atom and the pyrazole ring, resulting in a downfield shift. |

| ~3.30 | s | 3H | O-CH₃ | The methyl protons of the methoxy group are shielded relative to the methylene group and are expected to appear as a sharp singlet.[6][7] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Given the structure's asymmetry, a total of 11 distinct carbon signals are predicted.

Table 2: Predicted ¹³C NMR Assignments (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~150.0 | C 5-NH₂ | Carbon attached to two nitrogen atoms is significantly deshielded. |

| ~145.0 | C 3-CH₂OCH₃ | Quaternary carbon of the pyrazole ring. |

| ~133.0 | C -Cl | Aromatic carbon directly attached to chlorine shows a characteristic downfield shift. |

| ~131.0 | C -Ar (ipso) | Quaternary aromatic carbon attached to the pyrazole ring. |

| ~129.5 | C H (Ar, ortho) | Aromatic CH carbons ortho to the pyrazole substituent. |

| ~128.5 | C H (Ar, meta) | Aromatic CH carbons meta to the pyrazole substituent. |

| ~105.0 | C 4-Ar | The C4 carbon of the pyrazole ring. |

| ~65.0 | C3-C H₂-O | Aliphatic carbon deshielded by the adjacent oxygen atom. |

| ~58.0 | O-C H₃ | The methoxy carbon appears in a typical range for ethers.[6][7][8] |

Standard Protocol for NMR Data Acquisition

Trustworthy data begins with a robust and reproducible protocol. The following procedure is a self-validating system for acquiring high-quality NMR spectra.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound. Dissolve in approximately 0.7 mL of a suitable deuterated solvent (DMSO-d₆ is recommended for its ability to dissolve a wide range of compounds and for observing exchangeable protons). Ensure tetramethylsilane (TMS) is present as an internal standard for chemical shift calibration (δ = 0.00 ppm).[9] Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent. This step is critical as it compensates for any magnetic field drift over time.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume. This directly impacts spectral resolution and line shape.

-

¹H Acquisition: Acquire the proton spectrum. A typical experiment involves a 90° pulse and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio. The spectral window should cover at least -1 to 15 ppm.[10]

-

¹³C Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more). The spectral window should be set from approximately -10 to 200 ppm.[10]

-

Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased to ensure all peaks are in the positive absorption mode. The chemical shift axis is calibrated using the reference signal (TMS at 0 ppm or the residual solvent peak). Finally, for the ¹H spectrum, peak integration is performed to determine the relative number of protons for each signal.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and invaluable information about a molecule's fragmentation pathways, which aids in structural confirmation.

Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI) conditions, the molecule is expected to form a molecular ion (M⁺˙) and undergo characteristic fragmentation.

-

Molecular Weight: The calculated monoisotopic mass of C₁₁H₁₂ClN₃O is 251.0669 Da.

-

Nitrogen Rule: The molecule contains three nitrogen atoms (an odd number), therefore, its nominal molecular weight is an odd number (251), which is consistent with the Nitrogen Rule.[11]

-

Isotope Pattern: The presence of a single chlorine atom will result in a characteristic isotopic pattern for any chlorine-containing fragment. The M⁺˙ peak will be accompanied by an (M+2)⁺˙ peak with an intensity of approximately one-third that of the M⁺˙ peak, corresponding to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

Table 3: Predicted Key Fragments in the EI Mass Spectrum

| m/z (for ³⁵Cl) | Proposed Fragment | Proposed Structure of Fragment | Rationale |

|---|---|---|---|

| 251 / 253 | [M]⁺˙ | [C₁₁H₁₂ClN₃O]⁺˙ | Molecular ion. The 3:1 ratio of the peaks confirms the presence of one chlorine atom. |

| 206 / 208 | [M - CH₃O]⁺ | [C₁₀H₉ClN₃]⁺ | Loss of the methoxy radical is a common fragmentation pathway for methoxy ethers. |

| 205 / 207 | [M - CH₂O]⁺˙ | [C₁₀H₁₀ClN₃]⁺˙ | Loss of a neutral formaldehyde molecule. |

| 111 / 113 | [Cl-C₆H₄]⁺ | [C₆H₄Cl]⁺ | Cleavage of the bond between the pyrazole and the chlorophenyl ring, yielding the chlorophenyl cation. |

| 45 | [CH₂OCH₃]⁺ | [C₂H₅O]⁺ | Cleavage to form the methoxymethyl cation. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The structure contains several IR-active functional groups whose presence can be readily confirmed.

Table 4: Predicted Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 3450 - 3300 (two bands) | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Primary amines characteristically show two distinct bands in this region due to symmetric and asymmetric stretching modes.[12] |

| 3200 - 2800 | C-H Stretch | Aromatic & Aliphatic | Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the CH₂ and CH₃ groups appear just below 3000 cm⁻¹. |

| ~1640 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | This bending vibration is a hallmark of primary amines.[12] |

| ~1590, ~1490 | C=C Stretch | Aromatic Ring | These two bands are characteristic of the phenyl ring stretching vibrations. |

| ~1100 | C-O-C Asymmetric Stretch | Ether (-CH₂OCH₃) | A strong, prominent band in this region is indicative of the ether linkage.[13] |

| ~830 | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic | This strong band suggests para-substitution on the phenyl ring. |

| ~750 | C-Cl Stretch | Aryl Halide | The carbon-chlorine stretching vibration typically appears in this region of the fingerprint. |

Standard Protocol for FTIR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a high signal-to-noise ratio at a resolution of 4 cm⁻¹.

-

Data Processing: The background is automatically subtracted from the sample spectrum. The resulting transmittance or absorbance spectrum is then analyzed for peak positions and intensities.

Integrated Analytical Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from multiple methods to build an unassailable case for the proposed structure.

Caption: Integrated workflow combining MS, IR, and NMR for unambiguous structural confirmation.

This integrated approach ensures trustworthiness. The molecular formula from MS must match the proton and carbon count from NMR. The functional groups identified by IR must be consistent with the chemical environments observed in the NMR spectra. When all data streams converge to support a single structure, the assignment can be made with the highest degree of confidence.

References

-

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry. Retrieved from [Link]

-

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. (n.d.). MDPI. Retrieved from [Link]

-

1-(4-Chlorophenyl)-1H-pyrazol-3-ol. (2010). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2019). Molbank. Retrieved from [Link]

-

Crystallographic and Hirshfeld surface analysis of 10-(4-chlorophenyldiazenyl)-3-(3-chlorophenyl)-1-methyl-3,5a,6,11b-tetrahydro-5H-benzopyrano[4',3'-4,5]pyrano[2,3-c]pyrazole. (2023). European Journal of Chemistry. Retrieved from [Link]

-

1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. (n.d.). CAS Common Chemistry. Retrieved from [Link]

-

Interpretation of Mass Spectra. (2015). ResearchGate. Retrieved from [Link]

-

NMR Guidelines for ACS Journals. (n.d.). American Chemical Society. Retrieved from [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (2020). New Journal of Chemistry. Retrieved from [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Molecules. Retrieved from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (2016). University of Cambridge. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved from [Link]

-

Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025). ResearchGate. Retrieved from [Link]

-

IR spectra of 5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. (n.d.). ResearchGate. Retrieved from [Link]

-

1 4 Chlorophenyl 5 trifluoromethyl 1H pyrazole 4 carbohydrazide. (2016). mzCloud. Retrieved from [Link]

-

Interpretation of Mass Spectra: Mclafferty, EI Techniques. (2023). StudySmarter. Retrieved from [Link]

-

NMR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Interpreting Mass Spectra. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). Molbank. Retrieved from [Link]

-

Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2021). ResearchGate. Retrieved from [Link]_

-

FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. (2023). YouTube. Retrieved from [Link]

-

NMR Spectroscopy. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

-

Interpretation of mass spectra. (n.d.). SlidePlayer. Retrieved from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. Retrieved from [Link]

-

Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (2026). Organic Letters. Retrieved from [Link]

-

Mass Spectrometry - Interpretation Made Easy! (2015). YouTube. Retrieved from [Link]

-

IR: amines. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. (2011). Journal of Molecular Structure. Retrieved from [Link]

-

Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti. (2016). YouTube. Retrieved from [Link]

-

1H-Pyrazole-4-carboxylic acid, 3-(4-chlorophenyl)-4,5-dihydro-4-methyl-1-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]-, methyl ester. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. (n.d.). Growing Science. Retrieved from [Link]

Sources

- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. pubsapp.acs.org [pubsapp.acs.org]

- 11. studysmarter.co.uk [studysmarter.co.uk]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

An In-Depth Technical Guide to the Structure-Activity Relationship of Chlorophenyl Pyrazole Amines

Preamble: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of clinically successful drugs across diverse therapeutic areas. These are known as "privileged structures." The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3] Its unique physicochemical properties, including its ability to engage in hydrogen bonding as both a donor and acceptor, and its utility as a bioisostere for other aromatic systems like phenyl or imidazole rings, make it a cornerstone of rational drug design.[1][4] This guide delves into a specific, highly significant subclass: chlorophenyl pyrazole amines. These compounds have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, making a deep understanding of their structure-activity relationships (SAR) essential for the development of next-generation therapeutics.[5][6][7][8]

This document provides a comprehensive analysis of the SAR of chlorophenyl pyrazole amines, synthesizing data from seminal studies to offer field-proven insights for researchers, scientists, and drug development professionals. We will deconstruct the molecule to understand how modifications to each key component—the pyrazole core, the chlorophenyl substituent, and the amine functionality—modulate biological activity, with a particular focus on their role as kinase inhibitors.

The Pyrazole Core: More Than a Simple Scaffold

The pyrazole ring is not merely a passive linker for active functional groups; its inherent properties are fundamental to the molecule's overall profile.

Physicochemical and Bioisosteric Properties

The pyrazole ring's utility stems from a unique combination of aromaticity, moderate basicity (pKa ≈ 2.5), and tautomerism.[4] Unlike the more basic imidazole (pKa ≈ 7.1), pyrazole is less likely to be protonated under physiological conditions, which can be advantageous for cell permeability and target engagement.

A critical feature is its capacity for tautomerism. In unsymmetrically substituted pyrazoles, the proton on the nitrogen can migrate between the two nitrogen atoms, leading to a mixture of isomers.[1][4] This dynamic equilibrium can influence receptor binding and must be considered during the design phase, as alkylation can lead to a mixture of N-1 and N-2 substituted products.

Caption: Synthetic pathways for derivatization of the amine group.

Case Study: Chlorophenyl Pyrazole Amines as Protein Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. [7][9]The chlorophenyl pyrazole amine scaffold is frequently found in potent kinase inhibitors. [10][11][12][13]

Mechanism of Action

Many pyrazole-based kinase inhibitors function as ATP-competitive binders. They occupy the ATP-binding pocket of the kinase, with the pyrazole and amine moieties typically forming two or three hydrogen bonds with the "hinge" region that connects the N- and C-terminal lobes of the enzyme. The chlorophenyl group extends into a hydrophobic pocket, where its properties are critical for achieving high affinity and selectivity.

Caption: Simplified binding mode of a pyrazole inhibitor in a kinase active site.

Experimental Protocols for SAR Elucidation

To establish a robust SAR, reproducible experimental protocols for synthesis and biological evaluation are paramount. The following sections describe self-validating, field-proven methodologies.

Protocol 1: General Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative

Causality: This protocol utilizes the Paal-Knorr synthesis, a classic and reliable method for constructing pyrazole rings from 1,3-dicarbonyl compounds and hydrazine derivatives. The initial Claisen-Schmidt condensation to form the chalcone intermediate is highly efficient and allows for modular assembly of the required fragments.

Methodology:

-

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

-

To a stirred solution of 4-chloroacetophenone (1.0 eq) and an appropriate substituted benzaldehyde (1.0 eq) in ethanol, add an aqueous solution of NaOH (2.0 eq) dropwise at room temperature.

-

Continue stirring for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.

-

Filter the solid, wash with water until neutral, and dry. Recrystallize from ethanol to yield the pure chalcone intermediate.

-

-

Step 2: Pyrazole Formation (Cyclization)

-

Reflux a mixture of the synthesized chalcone (1.0 eq) and a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1.2 eq) in glacial acetic acid for 6-8 hours.

-

Monitor the reaction progress via TLC.

-

After cooling to room temperature, pour the mixture into crushed ice.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain the final pyrazole derivative. [14][15]3. Step 3: Characterization

-

Confirm the structure of the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to validate its identity and purity.

-

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Causality: The MTT assay is a standard colorimetric method for assessing cell viability. It relies on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of a compound's cytotoxic effect. This protocol is self-validating through the inclusion of positive (known cytotoxic agent) and negative (vehicle) controls.

Methodology:

-

Cell Culture:

-

Seed human cancer cells (e.g., HepG2 liver carcinoma or HCT 116 colon carcinoma) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. [6][10] * Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for an additional 4 hours at 37°C, allowing for formazan crystal formation.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

-

Conclusion and Future Directions

The structure-activity relationship of chlorophenyl pyrazole amines is a rich and productive area of medicinal chemistry. The key takeaways are clear:

-

The pyrazole core provides a robust and versatile platform, offering favorable physicochemical properties and key hydrogen bonding interactions.

-

A para-chlorophenyl substituent is frequently optimal for potency, providing critical electronic and hydrophobic contributions that enhance binding affinity.

-

The amine functionality is a crucial anchor for target engagement and a prime site for synthetic modification to fine-tune activity and pharmacokinetic properties.